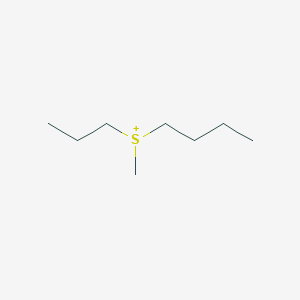
Butyl(methyl)propylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(methyl)propylsulfanium is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by a sulfur atom bonded to three organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(methyl)propylsulfanium typically involves the reaction of a sulfide with an alkyl halide. One common method is the nucleophilic substitution reaction where a thiolate anion reacts with an alkyl halide to form the sulfonium salt . The reaction conditions often include the use of a strong base such as sodium hydride to generate the thiolate anion from a thiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl(methyl)propylsulfanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and thiolate anions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: New sulfonium salts with different alkyl groups.
Scientific Research Applications
Butyl(methyl)propylsulfanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of butyl(methyl)propylsulfanium involves its interaction with molecular targets through its sulfonium center. The positively charged sulfur atom can interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular processes. This interaction can affect various pathways, including enzyme activity and membrane transport processes .
Comparison with Similar Compounds
Similar Compounds
- Methylpropylsulfanium
- Butylsulfanium
- Propylsulfanium
Uniqueness
Butyl(methyl)propylsulfanium is unique due to its specific combination of alkyl groups attached to the sulfur atom. This unique structure can result in distinct chemical and physical properties compared to other sulfonium salts. For example, the presence of different alkyl groups can influence the compound’s reactivity and solubility .
Properties
CAS No. |
62312-63-4 |
|---|---|
Molecular Formula |
C8H19S+ |
Molecular Weight |
147.30 g/mol |
IUPAC Name |
butyl-methyl-propylsulfanium |
InChI |
InChI=1S/C8H19S/c1-4-6-8-9(3)7-5-2/h4-8H2,1-3H3/q+1 |
InChI Key |
BYGHWEDNYVZCOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[S+](C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


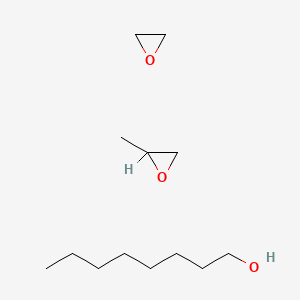
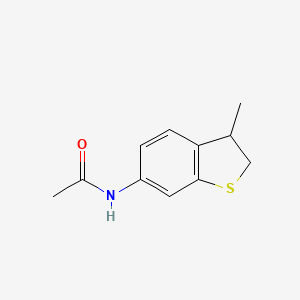
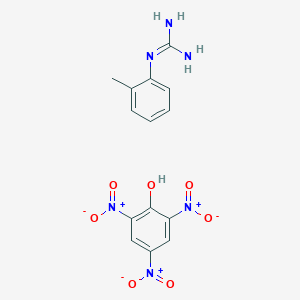
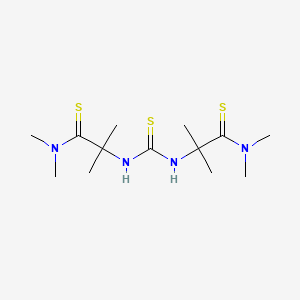
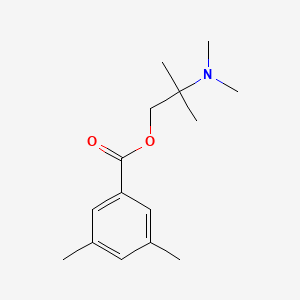
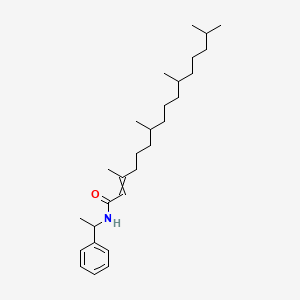
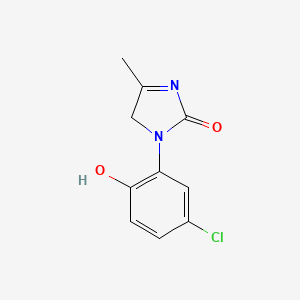
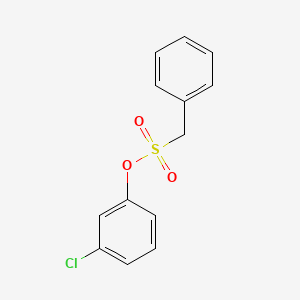
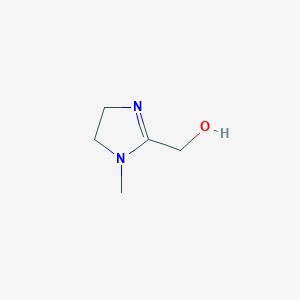
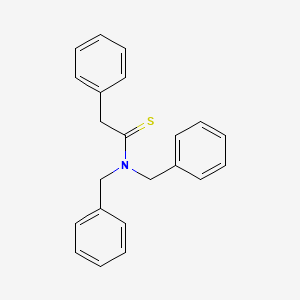
![{9-[(Furan-2-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14549251.png)
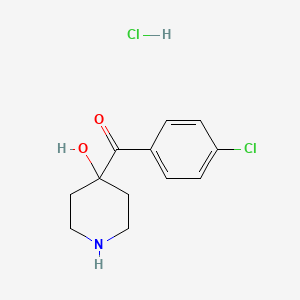
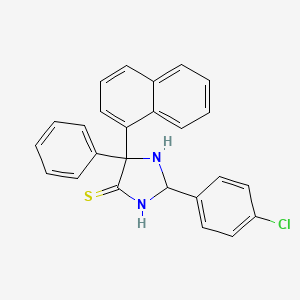
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
